2H-1,2,4,6-Thiatriazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
290-93-7 |
|---|---|
Molecular Formula |
C2H3N3S |
Molecular Weight |
101.13 g/mol |
IUPAC Name |
2H-1,2,4,6-thiatriazine |
InChI |
InChI=1S/C2H3N3S/c1-3-2-5-6-4-1/h1-2H,(H,3,4,5) |
InChI Key |
QHSQNVPDKNGRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NSN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1,2,4,6 Thiatriazine and Its Derivatives
Established Synthetic Routes to the 2H-1,2,4,6-Thiatriazine Core
The fundamental approaches to constructing the this compound ring system rely on the intramolecular cyclization of linear synthons that contain the requisite arrangement of nitrogen, carbon, and sulfur atoms. Key strategies include the use of highly reactive intermediates like chlorosulfonyl isocyanates, oxidative ring closure, condensation of complementary fragments, and the cyclization of pre-formed sulfonamide-containing molecules.
Cyclization Reactions utilizing Chlorosulfonyl Isocyanates and Amidines
A significant route to fused 1,2,4,6-thiatriazine 1,1-dioxides involves the reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with binucleophilic reagents such as 2-aminobenzimidazoles. researchgate.net This reaction, carried out in the presence of a base like Hünig's base, leads to the regioselective formation of benzo researchgate.netnih.govimidazo[1,2-b] researchgate.netmdpi.comrsc.orggoogle.comthiatriazine 1,1-dioxides. researchgate.net While not a direct reaction of a simple amidine with chlorosulfonyl isocyanate, the N,N-dialkyl-N′-chlorosulfonyl chloroformamidine acts as a versatile bis-electrophile, providing the C-N-S-N backbone for the thiatriazine ring.
The reaction proceeds via a cyclocondensation mechanism where the amino and endocyclic nitrogen atoms of the 2-aminobenzimidazole attack the electrophilic centers of the chloroformamidine derivative. This methodology has been extended to other 2-amino-1-azaheterocycles, including those with six-membered rings, yielding a range of fused thiatriazine systems. researchgate.net The conditions for these reactions can be optimized to control the regioselectivity, although in some cases, isomeric products may be formed. researchgate.net
Table 1: Synthesis of Fused researchgate.netmdpi.comrsc.orggoogle.comThiatriazine Dioxides
| Starting Amine | Reagent | Product | Yield (%) |
| 2-Aminobenzimidazole | N,N-Diethyl-N′-chlorosulfonyl chloroformamidine | Benzo researchgate.netnih.govimidazo[1,2-b] researchgate.netmdpi.comrsc.orggoogle.comthiatriazine 1,1-dioxide | Not specified |
| 2-Amino-pyridines | N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines | Pyrido-fused researchgate.netmdpi.comrsc.orggoogle.comthiatriazine dioxides | Significant amounts of both isomers |
Data sourced from ResearchGate. researchgate.net
Oxidative Cyclization Pathways
Oxidative cyclization represents another important strategy for the formation of heterocyclic rings, including thiatriazine derivatives. This approach typically involves the oxidation of a precursor molecule that can undergo intramolecular ring closure upon oxidation. For instance, the oxidative cyclization of aldehyde thiosemicarbazones is a known method for synthesizing 1,3,4-thiadiazoles and 1,2,4-triazoles. nih.gov Although direct synthesis of the this compound core via this specific route is not prominently documented, the underlying principle of using an oxidizing agent to facilitate ring formation is a key concept in heterocyclic synthesis.
The choice of oxidizing agent can influence the reaction pathway and the final product. Reagents such as ferric chloride have been employed in the oxidative cyclization of D-fructose thiosemicarbazones, leading to 1,3,4-thiadiazole derivatives. beilstein-journals.org The mechanism of these reactions often involves the formation of a radical or a cationic intermediate which then undergoes intramolecular attack to form the heterocyclic ring.
Condensation Reactions in Thiatriazine Formation
Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or an alcohol, are fundamental in the synthesis of many heterocyclic systems. The formation of the this compound ring can be envisaged through the cyclocondensation of appropriate building blocks. For example, a multicomponent reaction approach, a type of condensation reaction, is a powerful tool for the synthesis of complex molecules in a single step. google.comorganic-chemistry.org
A plausible, though not explicitly detailed in the provided context, strategy would involve the reaction of a synthon containing a C-N-C fragment with a synthon providing the S-N-N moiety. The success of such a reaction would depend on the reactivity of the chosen starting materials and the reaction conditions. For example, the synthesis of novel pyrido[4,3-e] researchgate.netmdpi.comrsc.orgtriazino[3,2-c] researchgate.netmdpi.comrsc.orgthiadiazine 6,6-dioxides has been achieved through the reaction of 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids. nih.gov This transformation involves an initial condensation followed by an intramolecular addition-elimination and a final condensation to form the fused thiatriazine system. nih.gov
Sulfonamide Synthons and Cyclization Strategies
Sulfonamide-containing molecules are key precursors for the synthesis of this compound-1,1-dioxides. The sulfonamide group provides the necessary SO2-N fragment for the heterocyclic ring. The cyclization of these synthons can be achieved through various intramolecular reactions.
One notable example is the synthesis of novel pyrido[4,3-e] researchgate.netmdpi.comrsc.orgtriazino[3,2-c] researchgate.netmdpi.comrsc.orgthiadiazine 6,6-dioxides. nih.gov The key starting material, 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine, contains a sulfonamide moiety as part of a larger, functionalized molecule. The cyclization is then effected by reaction with 2-oxoalkanoic acids or their esters in glacial acetic acid. nih.gov The proposed mechanism involves an initial condensation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) and a final ring-closing condensation. nih.gov
This strategy highlights the utility of designing complex synthons that contain the pre-installed sulfonamide functionality, which can then be induced to cyclize under appropriate conditions to form the desired fused thiatriazine ring system.
Synthesis of Substituted 2H-1,2,4,6-Thiatriazines
Once the this compound core is established, further functionalization can be achieved through various substitution reactions. Alkylation is a common method to introduce alkyl groups onto the nitrogen or sulfur atoms of the heterocyclic ring, allowing for the modulation of the compound's physicochemical properties.
Alkylation Strategies: N- and S-Alkylation
The alkylation of heterocyclic compounds containing multiple heteroatoms, such as 2H-1,2,4,6-thiatriazines, can often lead to a mixture of N- and S-alkylated products. The regioselectivity of the alkylation is influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the base used.
In systems with both nitrogen and sulfur atoms that can be alkylated, the outcome depends on the relative nucleophilicity of these atoms and whether the reaction is under kinetic or thermodynamic control. Generally, S-alkylation is favored under kinetically controlled conditions with soft electrophiles, while N-alkylation is often favored under thermodynamically controlled conditions.
For related heterocyclic systems, such as 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one, reaction with phenacyl halides can lead to S-phenacyl derivatives. researchgate.net The choice of reaction conditions can also direct the outcome towards further cyclization to form fused systems. researchgate.net In the context of 2H-1,2,4,6-thiatriazines, which contain both N-H and potentially S-H (in tautomeric forms) protons, selective alkylation would be a key step in generating a library of derivatives. The principles of amine alkylation suggest that the nucleophilicity of the nitrogen atoms will play a crucial role in the reaction's outcome. rsc.orgmasterorganicchemistry.com
Regioselective Functionalization Approaches
Regioselective functionalization of the this compound ring system is crucial for creating a diverse range of derivatives with specific properties. While direct C-H functionalization on the thiatriazine ring itself is an area of ongoing research, analogous strategies in related heterocyclic systems provide insights into potential synthetic routes.
One key approach to achieving regioselectivity is through the functionalization of pre-existing substituents on the thiatriazine core. For instance, alkylation reactions on the sulfur atom of 3,5-bis(2-pyridyl)-1,2,4,6-thiatriazine have been demonstrated. This S-alkylation can proceed through either a cationic or anionic pathway, allowing for controlled introduction of alkyl groups at a specific position. Computational studies have supported the observed regioselectivity of these alkylation reactions.
Another strategy involves the use of directing groups to guide the functionalization to a specific carbon atom. Although not yet extensively reported for the this compound system, palladium-catalyzed C-H activation and functionalization directed by coordinating groups is a well-established method for achieving regioselectivity in other heterocyclic compounds, such as quinolines and 2-pyridones. nih.govmdpi.com This approach could potentially be adapted for the selective introduction of substituents onto the thiatriazine ring.
Furthermore, the inherent reactivity differences between the various positions on the thiatriazine ring can be exploited for regioselective transformations. Theoretical calculations on the isomeric thiatriazinyl radicals suggest differences in stability and spin distribution, which could influence the regioselectivity of radical-mediated functionalization reactions. nih.gov
Introduction of Heteroaromatic Substituents
The incorporation of heteroaromatic moieties onto the this compound scaffold can significantly influence its chemical and physical properties. Palladium-catalyzed cross-coupling reactions are a powerful tool for forging carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for introducing heteroaromatic substituents.
While direct C-H arylation of the this compound ring with heteroaryl halides is a potential route, a more common approach involves the cross-coupling of a halogenated thiatriazine derivative with a heteroarylboronic acid or other organometallic reagent. For example, Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of 6-aryl-2,4-diaminopyrimidines and triazines from their corresponding chloro-substituted precursors. researchgate.net This methodology could be extended to halo-substituted 2H-1,2,4,6-thiatriazines to introduce a variety of heteroaromatic groups.
The synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones through the condensation of 2-aminobenzamide with various heteroaromatic aldehydes demonstrates another viable approach for incorporating heteroaromatic diversity. rsc.org A similar condensation strategy involving a suitable thiatriazine precursor could be envisioned.
Moreover, the synthesis of heteroaryl-substituted olefins via a palladium-catalyzed, ligand-free cross-coupling reaction of tosylhydrazones with heteroaryl halides offers an alternative method for introducing heteroaromatic groups that could be adapted for thiatriazine derivatives. organic-chemistry.org
Synthesis of Fused this compound Systems
The fusion of the this compound ring with other heterocyclic systems leads to novel polycyclic scaffolds with potentially enhanced biological or material properties. Several synthetic strategies have been developed to construct these fused systems.
Construction of Pyrrolo-fused Thiatriazines
The synthesis of pyrrolo-fused thiatriazines, such as pyrrolo[2,1-c] semanticscholar.orgresearchgate.netnih.govnih.govthiatriazines, can be achieved through cycloaddition reactions. One prominent method involves the 1,3-dipolar cycloaddition of nitrile imines with a suitable dipolarophile on the thiatriazine ring. researchgate.netpreprints.orgresearchgate.netuss.cl While this has been explored for the synthesis of various fused pyrazoles, its application to thiatriazine systems is a promising area for further investigation.
Another approach involves the reaction of 2-diazopyrroles, which can act as precursors to pyrrolo-fused systems. The synthesis of pyrrolo[2,1-c] semanticscholar.orgresearchgate.netnih.govtriazines from 2-diazopyrroles has been reported, and a similar strategy could potentially be adapted for the synthesis of the corresponding thiatriazine analogs. semanticscholar.org The construction of pyrrolo[2,1-f] semanticscholar.orgresearchgate.netnih.govtriazines, a related but different scaffold, has been extensively studied, with methods including synthesis from pyrrole derivatives and via triazinium dicyanomethylides. nih.govnih.govmdpi.com
Synthesis of Benzoimidazo-fused Thiatriazines
The construction of benzoimidazo-fused this compound systems has been successfully demonstrated. A key synthetic route involves the reaction of a suitable N,N-dialkyl-N′-chlorosulfonyl chloroformamidine with a substituted benzimidazole derivative. For example, the reaction of N,N-diethyl-N′-chlorosulfonyl chloroformamidine with 1,2-diaminobenzimidazole leads to the formation of a benzo researchgate.netnih.govimidazo[1,2-b] semanticscholar.orgresearchgate.netnih.govnih.govthiatriazine derivative. researchgate.net
Intramolecular cyclization strategies are also employed. For instance, solid-phase synthesis protocols have been developed for the generation of 1,2,4-benzotriazines through the intramolecular cyclization of solid-supported o-hydrazidoanilines, a strategy that could be adapted for the synthesis of benzoimidazo-fused thiatriazines. nih.gov
Formation of Pyrido-fused Thiatriazines
The synthesis of pyrido-fused 2H-1,2,4,6-thiatriazines has been achieved through the reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with various aminopyridine derivatives. nih.gov This approach allows for the construction of the thiatriazine ring fused to the pyridine core. The reaction of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and formaldehyde under Mannich reaction conditions has also been shown to yield pyrido[1,2-a] researchgate.netsemanticscholar.orgchim.ittriazine derivatives, a strategy that could potentially be modified for the synthesis of pyrido-fused thiatriazines. researchgate.net
Furthermore, the synthesis of novel pyrido[4,3-e] semanticscholar.orgresearchgate.netnih.govtriazino[3,2-c] semanticscholar.orgresearchgate.netnih.govthiadiazine 6,6-dioxides has been reported, demonstrating the feasibility of constructing complex polycyclic systems incorporating a fused pyrido-thiatriazine moiety. mdpi.com
Advanced Synthetic Strategies and Reaction Conditions
To improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives, advanced synthetic strategies are being explored.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The application of microwave irradiation has been successfully demonstrated in the synthesis of various fused 1,2,4-triazines, including those bearing thiophene moieties. nih.govresearchgate.netresearchgate.netchim.it This technique holds great promise for accelerating the synthesis of this compound derivatives and their fused analogues.
Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications to this compound synthesis are not yet widely reported, flow chemistry has been successfully utilized for the synthesis of various nitrogen and sulfur-containing heterocycles. mdpi.commdpi.com This technology could be particularly beneficial for reactions that are exothermic or require precise control over reaction parameters.
Multi-step Reaction Sequences and Precursor Design
The synthesis of this compound and its derivatives is fundamentally based on multi-step reaction sequences that require careful precursor design. The core principle involves the cyclization of a linear precursor that contains the necessary nitrogen and sulfur atoms in a sequence that facilitates the formation of the six-membered thiatriazine ring.
A key strategy in precursor design is the use of molecules that possess both a nucleophilic nitrogen center (often an amino or amidine group) and a group capable of reacting to incorporate the S-N bond of the heterocycle. A common approach involves the reaction of N-substituted aminoheterocycles with suitable cyclizing agents. In this design, the aminoheterocycle provides a reactive nitrogen atom and a predefined portion of the final ring structure, which can lead to the formation of fused bicyclic or tricyclic thiatriazine systems.
For instance, the synthesis of mesoionic ijarst.inresearchgate.netresearchgate.netnih.govthiatriazine-1,1,3-trioxides utilizes N-substituted aminoheterocycles as foundational precursors. The design of these precursors is critical as the nature of the substituent on the nitrogen atom and the structure of the heterocyclic ring itself will define the final properties of the thiatriazine derivative. Another example involves the use of 2-amino-5-aryl-1,3,4-oxadiazoles as precursors, which react with cyclizing agents to form oxadiazolo[3,2-b]-1,2,4,6-thiatriazine derivatives. This demonstrates a modular approach where a pre-formed heterocycle containing a reactive amino group is used to build the more complex thiatriazine system.
The general approach for precursor design in these multi-step sequences is summarized in the table below.
Table 1: Precursor Design Strategies for Thiatriazine Synthesis
| Precursor Type | Key Features | Resulting Product Type |
|---|---|---|
| N-Substituted Aminoheterocycles | Contains a reactive secondary amine integrated into a heterocyclic ring. | Fused bi- or tricyclic this compound derivatives. |
| 2-Amino-1,3,4-oxadiazoles | Possesses an exocyclic amino group on a stable oxadiazole core. | Oxadiazole-fused this compound systems. |
| Sulfonimidamides | Contains a pre-formed S-N backbone. | 1λ⁶,2,4,6-Thiatriazine-1,3,5-trione derivatives. researchgate.net |
These multi-step sequences often involve an initial reaction to create a more complex linear intermediate, followed by a base- or thermally-induced cyclization to form the final heterocyclic ring.
Role of Specific Reagents (e.g., Chlorosulfonyl Isocyanate, Sulfuryl Chloride, Diphenyl Phosphorazidate)
The success of this compound synthesis is highly dependent on the choice of reagents that facilitate the key bond-forming and cyclization steps.
Chlorosulfonyl Isocyanate (CSI): This reagent is particularly effective for the synthesis of thiatriazine derivatives due to its dual functionality. CSI possesses both a highly reactive isocyanate group (-N=C=O) and a chlorosulfonyl group (-SO₂Cl). This allows it to act as a versatile cyclizing agent. In reactions with N-substituted aminoheterocycles, the amino group of the precursor typically attacks the isocyanate carbon of CSI first. This is followed by an intramolecular cyclization where a nitrogen atom from the precursor ring attacks the sulfonyl group, leading to the formation of the thiatriazine ring system, often in the presence of a tertiary amine base to neutralize the generated HCl. This reagent is instrumental in the synthesis of various fused mesoionic ijarst.inresearchgate.netresearchgate.netnih.govthiatriazine-1,1,3-trioxides.
Sulfuryl Chloride (SO₂Cl₂): While direct use of sulfuryl chloride in the synthesis of the parent this compound is not widely documented, its role in the synthesis of related sulfur-nitrogen heterocycles suggests its potential utility. Sulfuryl chloride is a strong electrophilic reagent primarily used as a source of chlorine or sulfuryl group. In the context of S-N heterocycle synthesis, it can be used to generate reactive intermediates. For example, it reacts with thiols to produce sulfenyl chlorides in situ. These highly reactive sulfenyl chlorides can then undergo addition reactions with unsaturated bonds or react with nucleophiles to build sulfur-containing heterocyclic scaffolds. This capability makes SO₂Cl₂ a potential reagent for specific multi-step sequences where activation of a sulfur-containing precursor is required before cyclization.
Diphenyl Phosphorazidate (DPPA): DPPA is a versatile and widely used reagent in organic synthesis, though its specific application in this compound synthesis is not extensively reported. Its primary functions include acting as an efficient azide source and as a peptide coupling agent. A key reaction involving DPPA is the modified Curtius rearrangement, where it converts carboxylic acids into isocyanates via an acyl azide intermediate. researchgate.netresearchgate.netorgsyn.orgtcichemicals.comrsc.org This functionality could be hypothetically applied to thiatriazine synthesis. A precursor containing a carboxylic acid and a suitable sulfonamide, for example, could be treated with DPPA to generate an isocyanate in situ, which could then undergo intramolecular cyclization to form the thiatriazine ring. DPPA is valued for its relative stability compared to other azide sources. orgsyn.org
Table 2: Functions of Key Reagents in Heterocyclic Synthesis
| Reagent | Formula | Primary Role in Synthesis | Potential Application for Thiatriazine Ring Formation |
|---|---|---|---|
| Chlorosulfonyl Isocyanate (CSI) | ClSO₂NCO | Bifunctional cyclizing agent. | Reacts with amino-precursors to form the N-C-N-S backbone. |
| Sulfuryl Chloride | SO₂Cl₂ | Chlorinating and activating agent. | In situ generation of reactive sulfenyl chloride intermediates from thiols. |
| Diphenyl Phosphorazidate (DPPA) | (C₆H₅O)₂P(O)N₃ | Azide source and activator for Curtius rearrangement. | Generation of an isocyanate from a carboxylic acid precursor for subsequent cyclization. |
Reaction Optimization: Batch vs. Continuous Flow Methodologies
The optimization of synthetic routes for this compound and its derivatives involves maximizing yield and purity while minimizing reaction time and resource consumption. This can be approached through traditional batch processing or modern continuous flow methodologies.
Batch Methodologies: In a batch process, reactants are loaded into a vessel, the reaction is carried out for a set time under specific conditions, and the product is isolated afterward. Optimization in batch mode typically involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst concentration to find the optimal conditions for product yield and purity. For many heterocyclic syntheses, this approach is well-established. However, challenges can arise, particularly with exothermic reactions where heat dissipation can be inefficient in large vessels, leading to side reactions and safety concerns.
Continuous Flow Methodologies: Continuous flow chemistry has emerged as a powerful alternative for reaction optimization and production. nih.govuc.pt In this approach, reactants are continuously pumped through a network of tubes or channels where they mix and react. The smaller dimensions of flow reactors, such as microreactors, provide a very high surface-area-to-volume ratio, which allows for superior control over reaction parameters like temperature and mixing. nih.gov
The advantages of continuous flow for synthesizing heterocyclic compounds, which can be extrapolated to this compound, include:
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.
Precise Control: Rapid heat and mass transfer allow for precise temperature control and efficient mixing, often leading to higher selectivity and yields.
Rapid Optimization: Automated flow systems can screen a wide range of reaction conditions (e.g., temperature, pressure, residence time) quickly, accelerating the optimization process.
Scalability: Scaling up production is often simpler than in batch, as it can be achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).
While specific studies on the continuous flow synthesis of this compound are limited, the principles have been successfully applied to other sulfur-nitrogen heterocycles and complex APIs, demonstrating the potential for this technology to improve the efficiency and safety of thiatriazine synthesis.
Table 3: Comparison of Batch and Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scale | Milligram to multi-ton | Microgram to kilogram/hour |
| Heat Transfer | Limited by surface area of the vessel | Excellent, due to high surface-area-to-volume ratio |
| Safety | Potential hazards with exotherms and hazardous intermediates | Inherently safer due to small internal volumes |
| Optimization | Time-consuming, one experiment at a time | Rapid, automated screening of conditions possible |
| Reproducibility | Can be variable between scales | High, due to precise control of parameters |
| Scalability | Often requires re-optimization | Achieved by longer run times or numbering-up |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. ijarst.innih.gov This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste.
Key green chemistry principles applicable to thiatriazine synthesis include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition and multi-component reactions are often highly atom-economical.
Use of Safer Solvents and Auxiliaries: Many traditional syntheses of heterocycles employ hazardous chlorinated solvents (e.g., chloroform) or polar aprotic solvents (e.g., DMF). Green chemistry encourages the substitution of these with safer alternatives such as water, ethanol, or newer bio-derived solvents like ethyl lactate. nih.govresearchgate.net In some cases, solvent-free conditions, potentially using microwave irradiation, can be employed. researchgate.net
Energy Efficiency: Utilizing methods that reduce energy consumption. Microwave-assisted and sonochemical methods can often dramatically reduce reaction times from hours to minutes, thereby saving energy compared to conventional heating. researchgate.netresearchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, which reduces waste. While some thiatriazine syntheses may proceed without a catalyst, the development of catalytic cyclization methods would be a significant green advancement.
Designing for Degradation: Designing the final product so that it breaks down into innocuous substances after its use and does not persist in the environment. This is a broader consideration related to the lifecycle of the chemical product.
For example, a greener approach to the synthesis of a fused thiatriazine might involve replacing a solvent like chloroform with a more benign option like 2-methyltetrahydrofuran (2-MeTHF) and optimizing the reaction to proceed at lower temperatures or with catalytic amounts of a base, rather than a full equivalent. The development of one-pot, multi-component reactions would also represent a significant step towards a more sustainable synthesis of the this compound scaffold. ijarst.in
Structural Elucidation and Advanced Characterization of 2h 1,2,4,6 Thiatriazine Compounds
Spectroscopic Analysis for Structural Confirmation
Spectroscopy provides a fundamental fingerprint of a molecule, allowing for the confirmation of its structure and the probing of its electronic environment. Techniques such as NMR, IR, and mass spectrometry are routinely used to characterize newly synthesized thiatriazine compounds, while EPR is uniquely suited to studying the paramagnetic radical species. ontosight.ai
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2H-1,2,4,6-thiatriazine derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can confirm substitution patterns, deduce conformational information, and probe the electronic structure of the heterocyclic ring.
¹H NMR: The proton NMR spectra of thiatriazine derivatives will be dominated by signals from the substituent groups. Any N-H protons on the ring would be expected to appear as broad singlets, with chemical shifts highly dependent on solvent and concentration. For instance, in related triazine structures, N-H protons can appear at chemical shifts greater than 10 ppm. acs.org
¹³C NMR: The carbon atoms within the thiatriazine ring are expected to resonate in the aromatic/olefinic region of the spectrum. The chemical shifts are sensitive to the oxidation state of the sulfur atom and the nature of the substituents. The C=N carbons in the ring are anticipated to appear significantly downfield. For comparison, the carbon in 1,3,5-triazine (B166579) resonates at approximately 166 ppm. In related 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione systems, the thiocarbonyl carbon (C=S) gives a signal around 190 ppm, indicating the significant deshielding effect of adjacent heteroatoms. researchgate.net
¹⁵N NMR: With three nitrogen atoms in the core structure, ¹⁵N NMR is a particularly powerful, albeit less sensitive, tool. The chemical shifts of the nitrogen atoms provide direct insight into their hybridization and chemical environment. researchgate.net Studies on related azido-substituted triazines show a wide range of chemical shifts depending on the nitrogen's position in the ring or the azido (B1232118) group. nih.gov For thiatriazines, distinct signals would be expected for the N2/N6 and N4 positions, with their precise values influenced by substituent effects. The use of two-dimensional correlation techniques like HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning these resonances. researchgate.net
Table 1: Expected NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | N-H (ring) | 8.0 - 12.0 | Broad signal, position is solvent and concentration dependent. |
| C-H (substituent) | 0.5 - 8.5 | Dependent on the nature of the substituent group. | |
| ¹³C | C3/C5 (C=N) | 150 - 170 | Similar to carbons in other azine rings. chemicalbook.com |
| C=S (Thiones) | 185 - 195 | Based on related thiadiazine-2-thione structures. researchgate.net | |
| ¹⁵N | N (ring) | 100 - 350 | Highly sensitive to local electronic structure and substitution. nih.gov |
Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule, providing valuable information about the functional groups present. For this compound compounds, IR spectra are used to confirm the presence of key structural motifs.
The primary absorption bands of interest include:
N-H Stretching: For non-substituted or mono-substituted amines on the ring, a sharp to broad absorption is expected in the 3300-3500 cm⁻¹ region.
C=N Stretching: The carbon-nitrogen double bonds within the heterocyclic ring typically give rise to one or more sharp absorption bands in the 1650-1550 cm⁻¹ region.
Ring Vibrations: Complex skeletal vibrations of the thiatriazine ring itself will appear in the fingerprint region (below 1500 cm⁻¹).
S=O Stretching: In thiatriazine 1-oxide or 1,1-dioxide derivatives, strong characteristic absorptions for the sulfoxide (B87167) or sulfone groups will be present. Asymmetric and symmetric S=O stretches for sulfones typically appear near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. ontosight.ai
Analysis of these bands helps to confirm the successful synthesis of the target thiatriazine core and the presence of specific functional groups introduced by substitution.
Table 2: Characteristic IR Absorption Frequencies for 2H-1,2,4,6-Thiatriazines
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium, can be broad |
| C=N | Stretch | 1550 - 1650 | Medium to Strong |
| S=O (Dioxide) | Asymmetric Stretch | 1300 - 1350 | Strong |
| S=O (Dioxide) | Symmetric Stretch | 1120 - 1160 | Strong |
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can confirm the molecular formula of a synthesized compound with high precision. ontosight.ai
Under electron impact (EI) ionization, thiatriazine rings undergo characteristic fragmentation, providing structural clues. Studies on related fused 1,2,4-triazine (B1199460) systems show that the molecular ion peak [M]⁺ can be weak. tsijournals.comderpharmachemica.com The fragmentation pathways often involve the loss of small, stable molecules or radicals. For the this compound core, likely fragmentation patterns would include:
Loss of dinitrogen (N₂) or hydrogen cyanide (HCN).
Cleavage of the ring to produce sulfur-nitrogen fragments (e.g., [SN]⁺ or [S₂N]⁺).
Fission of substituent groups from the heterocyclic core.
The resulting mass spectrum, with its unique pattern of molecular and fragment ions, serves as a molecular fingerprint to confirm the identity of the thiatriazine derivative. raco.cat
The 1,2,4,6-thiatriazinyl moiety is notable for its ability to form persistent radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing these paramagnetic compounds. nih.gov The EPR spectrum of a thiatriazinyl radical provides detailed information about the distribution of the unpaired electron within the molecule. figshare.comacs.org
Key parameters obtained from EPR spectra include:
g-factor: This value is characteristic of the radical's electronic environment. For organic radicals like thiatriazinyls, the g-factor is typically close to that of a free electron (≈2.0023).
Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N, I=1) splits the EPR signal into multiple lines. For thiatriazinyl radicals, the spectrum is often dominated by hyperfine coupling to the nitrogen atoms of the ring. The magnitude of the hyperfine coupling constants (e.g., aN₂) is directly proportional to the spin density on that atom, allowing for the mapping of the singly occupied molecular orbital (SOMO). figshare.com
Linewidth: The width of the EPR spectral lines can be influenced by molecular tumbling rates, providing insights into the local microviscosity. nih.gov
EPR studies on 3,5-disubstituted-1,2,4,6-thiatriazinyls have confirmed that the unpaired electron density is primarily located on the heterocyclic core. Furthermore, EPR has been instrumental in studying the monomer-dimer equilibrium that these radicals often exhibit in solution. figshare.com
Table 3: Representative EPR Data for a 1,2,4,6-Thiatriazinyl Radical
| Parameter | Description | Typical Value | Information Gained |
| g-value | Gyromagnetic ratio | ~2.003 - 2.006 | Confirms organic radical nature |
| a(N2, N6) | Hyperfine coupling to N2/N6 | ~0.45 mT | Spin density distribution |
| a(N4) | Hyperfine coupling to N4 | ~0.05 mT | Spin density distribution |
| a(N1) | Hyperfine coupling to N1 | ~0.05 mT | Spin density distribution |
Note: Values are illustrative and vary based on substituents and solvent.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For the parent this compound ring, the presumed molecular formula is C₂H₃N₃S. The determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is essential for confirming the identity and purity of a synthesized compound. wikipedia.org
The most common method for determining the elemental composition of organic compounds is combustion analysis. azom.com In this technique, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. The sulfur is converted to sulfur dioxide (SO₂). The amounts of these combustion products are then accurately measured using various detection methods, such as infrared spectroscopy or thermal conductivity. azom.com From these measurements, the mass percentages of each element in the original sample can be calculated.
The theoretical elemental composition of the this compound core can be calculated from its molecular formula and the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound (C₂H₃N₃S)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 2 | 24.02 | 23.29 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 2.94 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 40.76 |
| Sulfur | S | 32.07 | 1 | 32.07 | 31.09 |
| Total | | | | 101.15 | 100.00 |
Comparison of the experimentally determined elemental composition with the theoretical values presented in Table 1 is a critical step in the structural elucidation of any new this compound derivative. A close correlation between the experimental and theoretical data provides strong evidence for the proposed molecular formula.
Reactivity Profiles and Mechanistic Investigations of 2h 1,2,4,6 Thiatriazine Systems
Ring Stability and Transformation Reactions
The structural integrity of the 2H-1,2,4,6-thiatriazine core is influenced by external conditions and reagents, leading to a variety of transformation reactions including hydrolysis, oxidation, and photochemical rearrangements.
The hydrolysis of thiatriazine systems, while not extensively documented for the 2H-1,2,4,6-isomer specifically, can be inferred from the behavior of related triazine compounds. Generally, the carbon atoms adjacent to the nitrogen atoms in the ring are electrophilic and thus susceptible to nucleophilic attack by water or hydroxide ions. This process can be catalyzed by metal ions. For instance, the hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine is notably promoted by copper(II) ions, leading to the cleavage of the triazine ring and the formation of bis(2-pyridylcarbonyl)amido and pyridine-2-carboxamide products rsc.org.
The proposed pathway for the hydrolysis of the this compound ring would likely involve the initial nucleophilic addition of a water molecule to one of the ring's carbon atoms. This would form a tetrahedral intermediate, which could then undergo ring opening. The stability of the ring and the specific pathway would be highly dependent on the substituents present on the thiatriazine core and the pH of the medium.
The sulfur atom in the thiatriazine ring is a key center for reactivity, particularly towards oxidation. Studies on the closely related 4H-1,2,6-thiadiazine isomers provide significant insight into these processes. d-nb.inforesearchgate.net The sulfur atom can be oxidized to form sulfoxides (S(IV)) and subsequently sulfones (S(VI)).
A variety of oxidizing agents have been employed to achieve these transformations with differing degrees of success and selectivity. d-nb.inforesearchgate.net Reagents such as meta-chloroperbenzoic acid (m-CPBA), Oxone, [bis(trifluoroacetoxy)iodo]benzene (PIFA), and phenyliodine(III) diacetate (PIDA) have been shown to be effective. d-nb.info
Research has shown that 3,5-diamino-4H-1,2,6-thiadiazin-4-ones can be oxidized directly to their corresponding sulfones in high yields (67–95%) using PIFA. d-nb.info In contrast, systems with more electron-withdrawing groups at the C-4 position, such as 4-ylidenemalononitriles, allow for a stepwise oxidation, first to the sulfoxide (B87167) and then to the sulfone, using various reagents. d-nb.info The choice of oxidant and reaction conditions is crucial for controlling the oxidation state of the sulfur. For example, while PIFA efficiently produces sulfones from certain thiadiazinones, Oxone can be used for selective mono-S-oxidation to the sulfoxide in other derivatives. d-nb.info
Table 1: Oxidation of 4H-1,2,6-Thiadiazine Derivatives
| Starting Material | Oxidizing Agent | Product | Yield (%) |
| 3,5-diamino-4H-1,2,6-thiadiazin-4-ones | PIFA (3 equiv.) | Sulfone | 67–95 |
| 4H-1,2,6-Thiadiazine 4-ylidenemalononitriles | Oxone (1.5 equiv.) | Sulfoxide | 97 |
| 4H-1,2,6-Thiadiazine 4-ylidenemalononitriles | m-CPBA | Sulfoxide | 31–97 |
| 4H-1,2,6-Thiadiazine 4-ylidenemalononitriles | N₂O₄, m-CPBA, or Oxone | Sulfone (from sulfoxide) | 31–89 |
| 3,5-bis(phenylthio)-4H-1,2,6-thiadiazin-4-one | PIFA (3 equiv.) | Mono Sulfoxide (exocyclic S) | 86 |
Data sourced from studies on 4H-1,2,6-thiadiazines. d-nb.info
Thiatriazine systems can undergo significant structural changes when exposed to light. A notable transformation observed in the related 4H-1,2,6-thiadiazines is a photochemically mediated oxidative ring contraction to yield 1,2,5-thiadiazole derivatives. researchgate.netnih.govnih.govacs.org This reaction proceeds under ambient conditions using visible light and atmospheric oxygen. nih.govnih.govacs.org
The mechanism involves the 1,2,6-thiadiazine acting as a triplet photosensitizer, which generates singlet oxygen (¹O₂) from ground-state triplet oxygen (³O₂). nih.govnih.gov The highly reactive singlet oxygen then participates in a chemoselective [3+2] cycloaddition with the thiadiazine ring to form an unstable endoperoxide intermediate. nih.gov This intermediate subsequently undergoes a ring contraction, excising a carbon atom from the ring to furnish the more stable 1,2,5-thiadiazol-3(2H)-one 1-oxide with complete atom economy. nih.govnih.govacs.org This process represents a sustainable and efficient route to access these otherwise difficult-to-prepare heterocyclic compounds. nih.gov
Functional Group Reactivity
The reactivity of the this compound system is also defined by the behavior of its core structure and any attached substituents in the presence of nucleophiles and electrophiles.
The thiatriazine ring is generally considered electron-deficient due to the presence of multiple electronegative nitrogen atoms. This makes the ring's carbon atoms susceptible to nucleophilic attack. The principles of nucleophilic aromatic substitution on other electron-poor heterocycles, such as pyridines and other triazines, can be applied to understand the reactivity of the thiatriazine core. youtube.comstackexchange.com
In pyridine, nucleophilic substitution occurs preferentially at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com Similarly, for this compound, the carbon atoms at positions 3 and 5 are expected to be the most electrophilic and therefore the primary sites for nucleophilic attack.
The reactivity is greatly enhanced by the presence of good leaving groups, such as halogens, on the ring. The reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) serves as an excellent model, where the three chlorine atoms can be sequentially replaced by various nucleophiles (e.g., amines, alcohols, thiols) with decreasing reactivity after each substitution. mdpi.comresearchgate.net This controlled, stepwise substitution allows for the synthesis of a wide array of mono-, di-, and tri-substituted triazines. mdpi.com A similar pattern of reactivity is anticipated for halogenated 2H-1,2,4,6-thiatriazines.
Table 2: Predicted Regioselectivity of Nucleophilic Attack on Heterocycles
| Heterocycle System | Favored Position(s) for Nucleophilic Attack | Rationale |
| Pyridine | C-2, C-4 | Intermediate anion is stabilized by delocalization of negative charge onto the nitrogen atom. stackexchange.com |
| 1,2,3-Triazine | C-4, C-6 | Nucleophilic addition has been observed at these positions. nih.gov |
| 1,3,5-Triazine (B166579) | C-2, C-4, C-6 | All carbons are equivalent and highly electrophilic, especially with halogen substituents. mdpi.comresearchgate.net |
| This compound | C-3, C-5 | Predicted to be the most electron-deficient carbon centers, analogous to other azine systems. |
Electrophilic substitution on the unsubstituted this compound ring is generally difficult due to the ring's electron-deficient nature, which deactivates it towards attack by electrophiles. However, the presence of activating substituents on the ring can facilitate such reactions.
The principles of electrophilic aromatic substitution dictate that electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position. uci.edulibretexts.org
In a substituted this compound system:
Activating Groups (e.g., -NH₂, -OR, alkyl groups) attached to the carbon atoms (C-3 or C-5) would increase the electron density of the ring system. They would likely direct an incoming electrophile to the other available carbon position or potentially to one of the ring nitrogens.
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H) would make electrophilic substitution even more challenging. If a reaction were to occur, it would be directed away from the position of the deactivating group.
Reaction Pathway Analysis
The reactivity of the this compound ring system is multifaceted, though the literature predominantly focuses on its behavior as a precursor to stable radical species rather than as a substrate for classical organic reactions. Nevertheless, an analysis of potential reaction pathways provides a comprehensive understanding of its chemical nature.
Nucleophilic substitution (SN) and elimination (E) reactions are fundamental pathways in organic chemistry, typically involving an sp³-hybridized carbon center attached to a good leaving group masterorganicchemistry.com. In an SN2 reaction, a nucleophile attacks the carbon center, displacing the leaving group in a single, concerted step, leading to an inversion of stereochemistry leah4sci.com. The E2 reaction also occurs in a single step, where a base removes a proton from a carbon adjacent to the one bearing the leaving group, resulting in the formation of a double bond libretexts.org.
These reactions compete, with factors like the steric hindrance of the substrate, the strength and concentration of the base/nucleophile, and the solvent determining the major pathway libretexts.orgyoutube.com. For instance, sterically hindered substrates and strong, bulky bases favor elimination, while unhindered substrates and strong, non-bulky nucleophiles favor substitution youtube.com.
However, specific examples of SN2 or E2 reactions occurring directly on the this compound ring are not extensively documented in the surveyed literature. The aromatic character and electron distribution of the heterocyclic ring make it a non-ideal substrate for these traditional pathways, which are more common for alkyl halides masterorganicchemistry.com. The chemistry of thiatriazines is dominated by the synthesis of the ring and the generation and reactions of their corresponding radical species.
Cycloaddition reactions are powerful tools for constructing cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with the electrons from the π-systems being reorganized into new σ-bonds wikipedia.org. A [3+2] cycloaddition involves a three-atom π-system (a 1,3-dipole) reacting with a two-atom π-system (a dipolarophile) to form a five-membered ring uchicago.edu.
Another prominent type is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring wikipedia.orgyoutube.comkhanacademy.org. Nitrogen-containing heterocycles, particularly those that are electron-deficient, can participate in inverse-electron-demand Diels-Alder reactions, where the heterocycle acts as the azadiene component reacting with an electron-rich dienophile nih.gov. This reactivity has been explored for other triazine isomers, such as 1,2,4-triazines and 1,2,3-triazines, which serve as versatile synthons for preparing other highly substituted heterocyclic systems nih.govmdpi.comkisti.re.kr. For instance, 1,2,3-triazines have been shown to react with various electron-rich dienophiles like enamines and ketene acetals nih.gov.
While these reactions are well-established for other triazine isomers, specific documented examples of the this compound ring system participating directly as a component in [3+2] or [4+2] cycloaddition reactions are not prevalent in the reviewed scientific literature. The unique electronic structure conferred by the sulfur atom may influence its dienophilic or dienic character in ways that differ significantly from its all-nitrogen analogues.
Electrochemical Properties
The electrochemical behavior of nitrogen-sulfur heterocyclic compounds is of significant interest, particularly for applications in materials science where they may serve as molecular conductors or components in redox-active systems. nih.govresearchgate.net The arrangement of heteroatoms within the this compound ring imparts a unique electronic structure, making its redox properties a key area of investigation for understanding its potential in such applications. nih.govopenmedicinalchemistryjournal.com Techniques such as cyclic voltammetry are pivotal in characterizing the electron transfer processes of these systems.
Cyclic voltammetry is an electrochemical method that measures the current response of a redox-active species to a linearly cycled potential sweep. chim.it This technique provides valuable information on the thermodynamics of redox processes and the kinetics of electron-transfer reactions. beilstein-journals.org In a typical experiment, a three-electrode system is used, comprising a working electrode, a reference electrode, and a counter electrode, all immersed in an electrolyte solution containing the analyte. chim.it The potential of the working electrode is swept linearly with time, and the resulting current is measured. chim.it
The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the oxidation and reduction potentials of the compound. beilstein-journals.org Analysis of the voltammogram can determine the formal reduction potential (E°'), the number of electrons transferred in the redox event, and the stability of the resulting oxidized or reduced species. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) provides insight into the reversibility of the electron transfer process.
Hypothetical Electrochemical Data for Substituted this compound Derivatives
| Compound/Derivative | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Scan Rate (mV/s) | Solvent/Electrolyte |
| Example 1: 3,5-Diphenyl-2H-1,2,4,6-Thiatriazine | Thiatriazine0/-1 | -0.85 | -0.92 | 70 | 100 | Acetonitrile / 0.1 M TBAPF6 |
| Example 2: 3,5-Bis(4-methoxyphenyl)-2H-1,2,4,6-Thiatriazine | Thiatriazine0/-1 | -0.93 | -1.00 | 70 | 100 | Dichloromethane / 0.1 M TBAPF6 |
| Example 3: 3,5-Bis(4-nitrophenyl)-2H-1,2,4,6-Thiatriazine | Thiatriazine0/-1 | -0.68 | -0.75 | 70 | 100 | Acetonitrile / 0.1 M TBAPF6 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Further research employing electrochemical techniques would be necessary to fully characterize the redox behavior of this compound and its derivatives, providing crucial insights into their electronic structure and potential for development in advanced materials.
Theoretical and Computational Chemistry of 2h 1,2,4,6 Thiatriazine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations have become an indispensable tool for predicting and understanding the properties of molecules at the atomic level. For 2H-1,2,4,6-thiatriazine, a range of computational methods have been employed to determine its geometric and electronic characteristics.
Ab initio Methodologies
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been utilized to study the structure and stability of thiatriazine systems. These methods, such as Hartree-Fock (HF) and post-HF methods, provide a fundamental understanding of the molecule's wave function and energy. For the related 2(4)H-1,2,4,6-thiatriazine 1,1-dioxide, ab initio theoretical calculations were instrumental in studying its annular tautomerism, revealing that the 4H-tautomer is the most stable form. csic.es While specific ab initio data for the parent this compound is not extensively detailed in readily available literature, the principles of these methods are foundational to more commonly applied computational techniques for this system.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. DFT methods, which approximate the electron density to calculate the energy of a system, offer a good balance between accuracy and computational cost. DFT calculations have been applied to various thiatriazine and related heterocyclic systems to investigate their geometries, energies, and spectroscopic properties. For instance, in studies of related triazine derivatives, DFT has been used to explore tautomeric equilibria and thermodynamic parameters. While specific DFT-calculated properties for this compound are not extensively tabulated in primary literature, the methodologies are well-established for providing reliable predictions of molecular properties.
Semiempirical Methods
Semiempirical methods, which incorporate some empirical parameters to simplify the calculations, offer a faster yet less accurate alternative to ab initio and DFT methods. These methods are particularly useful for larger molecules or for preliminary explorations of molecular systems. In the broader context of heterocyclic chemistry, semiempirical calculations have been used to study the tautomerism of related compounds like 4-aminopyrazino[2,3-c] csic.esnih.govresearchgate.netthiadiazine 2,2-dioxides. These studies demonstrate the utility of semiempirical approaches in providing initial geometries for higher-level calculations and in understanding qualitative trends in stability.
Studies on Tautomerism and Isomeric Stability
The arrangement of atoms and the position of protons within the this compound ring system have been a key focus of computational studies, particularly concerning its tautomeric and isomeric forms.
Annular Tautomerism (e.g., 2H- vs. 4H-Tautomers)
Annular tautomerism, the migration of a proton between two or more annular atoms of a heterocyclic system, is a critical aspect of the chemistry of this compound. The two primary tautomers are the 2H- and 4H-forms, distinguished by the position of the hydrogen atom on the nitrogen atoms.
| Tautomer | Relative Stability | Computational Method |
| This compound | Less Stable | Ab initio (for 1,1-dioxide) |
| 4H-1,2,4,6-Thiatriazine | More Stable | Ab initio (for 1,1-dioxide) |
Theoretical calculations on the related 2(4)H-1,2,4,6-thiatriazine 1,1-dioxide have shown the 4H-tautomer to be the most stable. csic.es This finding is in agreement with experimental NMR data for this derivative and provides a strong indication of the likely preference for the 4H-tautomer in the parent thiatriazine system as well.
Thermodynamic Stability of Regioisomers
The thermodynamic stability of different regioisomers of the thiatriazine ring is another area where computational chemistry has provided significant insights. While the focus of this article is on the 1,2,4,6-thiatriazine system, it is noteworthy that computational studies have compared the stability of various thiatriazine isomers.
A significant finding from computational studies is that the 1,2,4,6-thiatriazinyl radical is the most stable among the possible isomeric thiatriazinyl radicals. nih.govvanderbilt.edu This suggests a higher intrinsic stability of the 1,2,4,6-thiatriazine ring system compared to its regioisomers, such as the 1,2,4,5-thiatriazine. Ab initio calculations have shown that the 1,2,4,5-thiatriazinyl radical is calculated to be 23.1 kcal/mol less stable than the 1,2,4,6 isomer. nih.govvanderbilt.edu
| Regioisomeric Radical | Relative Stability |
| 1,2,4,6-Thiatriazinyl | Most Stable |
| 1,2,4,5-Thiatriazinyl | Less Stable |
This computational finding highlights the inherent thermodynamic preference for the 1,2,4,6-arrangement of heteroatoms in the thiatriazine ring, which has implications for the synthesis and reactivity of these compounds.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed theoretical and computational chemistry of the parent compound This compound that aligns with the requested article structure.
The search yielded computational studies on related but distinct molecules, such as:
Derivatives: Studies have been conducted on 1,2,4,6-thiatriazinyl radicals functionalized with pyridyl and thienyl groups, and on the 2(4)H-1,2,4,6-thiatriazine 1,1-dioxide. The electronic properties and reactivity of these substituted compounds are significantly different from the parent molecule.
Isomers: Research is available on the 1,2,4,5-thiatriazine isomer, which has a different arrangement of atoms in the heterocyclic ring.
Consequently, it is not possible to generate a scientifically accurate and thorough article for "this compound" that strictly adheres to the provided outline covering solvent effects on tautomeric equilibria, conformational analysis, molecular dynamics, atomic charge distributions, and molecular orbital characterization. Constructing such an article would require speculation and the use of data from chemically distinct compounds, which would not be a factual representation of the subject molecule.
Predictive Modeling and Mechanistic Insights in the
The advancement of computational chemistry has provided powerful tools for predicting the behavior of complex molecules and for gaining deeper insights into reaction mechanisms. For the this compound ring system, predictive modeling and computational studies are invaluable for understanding its reactivity, potential applications, and molecular interactions. These theoretical approaches allow for the exploration of chemical properties and reaction pathways that may be difficult or costly to investigate experimentally.
Regioselectivity Predictions in Functionalization Reactions
The functionalization of heterocyclic compounds like this compound often presents challenges in controlling the regioselectivity of reactions. Computational methods, particularly those based on machine learning and density functional theory (DFT), are increasingly being used to predict the outcomes of such reactions with a high degree of accuracy. These predictive tools can significantly reduce the time and resources spent on optimizing synthetic transformations researchgate.net.
For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing nitrogen-containing heterocycles, machine learning models can be trained on extensive datasets to predict the most likely site of substitution. These models can achieve high accuracy in predicting the major product, thereby guiding synthetic efforts researchgate.net. While specific studies on this compound are not extensively documented, the principles applied to other heterocyclic systems are directly relevant. The prediction of regioselectivity in the functionalization of this compound would involve assessing the electrophilicity or nucleophilicity of different positions on the ring, which can be calculated using computational methods.
The regioselectivity of C-H functionalization reactions on complex substrates can also be predicted using machine learning models. These models are often trained on datasets from a wide range of chemical reactions and can provide quantitative guidance that has historically been driven by chemical intuition nih.gov. For this compound, such models could predict the most reactive C-H bond for a given transformation, facilitating the design of novel derivatives.
The table below illustrates the types of data that would be used to train a machine learning model for predicting regioselectivity in the functionalization of this compound.
| Reactant | Reagent | Predicted Major Product | Predicted Yield (%) |
| This compound | Electrophile A | 3-substituted-2H-1,2,4,6-Thiatriazine | 85 |
| This compound | Nucleophile B | 5-substituted-2H-1,2,4,6-Thiatriazine | 92 |
| This compound | Radical C | 3,5-disubstituted-2H-1,2,4,6-Thiatriazine | 78 |
Computational Support for Reaction Pathways and Mechanisms
Computational chemistry provides essential support for elucidating reaction pathways and mechanisms involving this compound. DFT calculations are a cornerstone of these investigations, allowing for the determination of transition state geometries and activation energies, which are crucial for understanding reaction kinetics and selectivity nih.gov.
While specific mechanistic studies on this compound are not widely published, the methodologies used for other heterocyclic systems can be applied. For example, in the study of cycloaddition reactions, computational analysis can help to determine whether a reaction proceeds through a concerted or stepwise mechanism. This is achieved by locating the relevant transition states and intermediates on the potential energy surface.
The following table provides a hypothetical example of how computational data could be used to support a proposed reaction mechanism for the derivatization of this compound.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Conclusion |
| Initial Attack | DFT (B3LYP/6-31G) | 15.2 | Kinetically favorable |
| Intermediate Formation | DFT (B3LYP/6-31G) | -5.8 (relative to reactants) | Thermodynamically stable intermediate |
| Product Formation | DFT (B3LYP/6-31G*) | 10.5 | Rate-determining step |
Photophysical Property Prediction
The prediction of photophysical properties, such as absorption and emission spectra, is another area where computational chemistry plays a significant role. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic transitions of molecules, which correspond to their UV-Vis absorption spectra nih.govnih.gov.
For derivatives of this compound, TD-DFT calculations can predict how different substituents will affect the color and fluorescence of the compounds. This is particularly important in the design of new materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes nih.gov. The calculations can provide insights into the nature of the electronic transitions, such as whether they are localized on the thiatriazine ring or involve charge transfer between the ring and its substituents researchgate.netmdpi.com.
The table below shows a hypothetical comparison of predicted and experimental photophysical properties for a series of this compound derivatives.
| Compound | Substituent | Predicted λmax (nm) | Experimental λmax (nm) | Predicted Emission λ (nm) | Experimental Emission λ (nm) |
| 1 | -H | 280 | 285 | 350 | 355 |
| 2 | -NO2 | 320 | 325 | N/A | N/A |
| 3 | -NH2 | 300 | 308 | 420 | 425 |
Molecular Docking for Chemical Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.
For instance, a study on N2,N4-disubstituted-1,1,3-trioxo-2H,4H-pyrrolo[1,2-b] nih.govnih.govnih.govnih.govthiatriazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) utilized molecular docking to understand the binding conformations of these compounds within the enzyme's active site nih.gov. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity of the compounds nih.gov. These insights are crucial for the rational design of more potent and selective inhibitors nih.gov.
The following interactive data table summarizes the results of a hypothetical molecular docking study of this compound derivatives with a target protein.
| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| Derivative A | -8.5 | 3 | TYR181, LYS101, VAL106 |
| Derivative B | -7.2 | 1 | LYS103 |
| Derivative C | -9.1 | 4 | TYR188, TRP229, LYS101, VAL179 |
Non Medical Applications and Functional Materials Derived from 2h 1,2,4,6 Thiatriazine
Agricultural Applications
Derivatives of 2H-1,2,4,6-thiatriazine have emerged as a novel class of agrochemicals, demonstrating significant potential in crop protection. Research has focused on their ability to control unwanted plant growth and combat fungal pathogens that threaten staple crops.
Substituted this compound-1,1-dioxides have been identified as a unique and potent class of herbicides. scholarsresearchlibrary.com These compounds exhibit both pre- and post-emergent herbicidal activity against undesirable plant growth. actascientific.comontosight.ai The effectiveness of these herbicides is highly dependent on the nature and position of substituents around the thiatriazine ring. ontosight.ai For instance, the herbicidal activity of certain derivatives was found to increase significantly when a phenoxy group was substituted with di- or penta-fluorophenoxy groups. ontosight.ai
The development of flexible synthetic routes has allowed for the creation of a wide array of these compounds, enabling the optimization of their biological activity. scholarsresearchlibrary.comontosight.ai Initial compounds showed poor biological activity, but further synthesis and screening led to the identification of derivatives with very high herbicidal efficacy. scholarsresearchlibrary.comontosight.ai The unique symptoms induced in plants and their distinct chemical structures make thiatriazines an attractive class of compounds for crop protection research. ontosight.ai Crop selectivity has been demonstrated, which is a crucial factor for practical agricultural use. scholarsresearchlibrary.com
Table 1: Herbicidal Activity of Selected this compound Derivatives This table is for illustrative purposes. Specific activity data (e.g., IC50 values) for a wide range of individual compounds is proprietary and not fully available in public-domain sources.
| Derivative Type | Application Stage | Key Structural Features for High Activity | Selectivity Basis |
|---|---|---|---|
| This compound-1,1-dioxides | Pre- and Post-emergent | Fluorinated phenoxy groups | Differential metabolism rates in crops |
| Substituted 6H-1,2,4,6-thiatriazin-5-one-1,1-dioxides | Pre- and Post-emergent | Varies with substituents R¹, R², R³ | Differential metabolism |
Certain derivatives of the this compound heterocycle have shown notable fungicidal activity, particularly against Pyricularia oryzae, the fungus responsible for rice blast disease. nih.gov Structure-activity relationship studies have revealed that the oxidation state of the sulfur atom in the thiatriazine ring is critical for this biological function. nih.gov
Specifically, this compound-3,5-dione 1-oxides (containing a sulfinyl, SO, functional unit) demonstrated high preventive and curative activities against rice blast in pot tests. nih.gov In contrast, the corresponding bioisosteric 1,1-dioxide derivatives were found to have significantly lower fungicidal activity, indicating that the sulfinyl group is essential for potent antifungal effects against this pathogen. nih.gov One particular 1-oxide derivative completely controlled the disease at concentrations above 50 µg/ml, showcasing excellent curative action. nih.gov
Table 2: Fungicidal Activity of this compound Derivatives against Rice Blast (Pyricularia oryzae)
| Compound Class | Key Functional Unit | Activity against Pyricularia oryzae | Observed Effect |
|---|---|---|---|
| This compound-3,5-dione 1-oxides | Sulfinyl (SO) | High | Preventive and curative |
| This compound-3,5-dione 1,1-dioxides | Sulfonyl (SO₂) | Low | Much lower fungicidal activity |
The herbicidal mechanism of 1λ4,2,4,6-thiatriazines is distinct from many other herbicides. scholarsresearchlibrary.comontosight.ai They are potent and unique inhibitors of cellulose (B213188) biosynthesis, which is a fundamental process for the formation of the plant cell wall. scholarsresearchlibrary.comontosight.ai While the exact biochemical site of action has not been fully elucidated, their effect is well-characterized. scholarsresearchlibrary.comontosight.ai
Instead of simply halting the production of cellulose, these thiatriazine herbicides induce the formation of a non-crystalline β-1,4-glucan. scholarsresearchlibrary.comontosight.ai This is a significant departure from the mechanism of previously known herbicides that inhibit cellulose biosynthesis. scholarsresearchlibrary.comontosight.ai Cellulose, a polymer of β-1,4-linked glucose units, normally assembles into crystalline microfibrils that provide the primary structural support for the cell wall. europa.eu The formation of a non-crystalline glucan disrupts this critical architecture, leading to compromised cell wall integrity and ultimately plant death.
The basis for the selective herbicidal action of thiatriazines in different plant species has been investigated. scholarsresearchlibrary.comontosight.ai Studies focusing on the uptake, translocation, and metabolism of a representative thiatriazine compound provided clear evidence that crop selectivity is determined by differential rates of metabolism. scholarsresearchlibrary.comontosight.ai
Resistant crop species are able to metabolize the active herbicide into non-toxic substances more rapidly than susceptible weed species. This metabolic difference ensures that the herbicide does not accumulate to phytotoxic levels in the desired crop, while effectively controlling the target weeds. scholarsresearchlibrary.comontosight.ai
Water Treatment and Biocidal Agents
While derivatives of the broader thiazine (B8601807) and triazine chemical classes are known to possess a wide range of antimicrobial properties, specific information regarding the application of this compound itself as a primary active agent for non-medical biocidal purposes, such as in water treatment, is not extensively detailed in available research.
The thiatriazine family of compounds has been generally explored for potential biological activities, including antimicrobial properties. ontosight.ai However, specific studies demonstrating the bactericidal efficacy and application of this compound derivatives for non-medical uses like industrial water treatment or as surface disinfectants are not prominently featured in the scientific literature. Reviews of biocidal agents often focus on other classes of triazines, such as hexahydrotriazines, or different sulfur-containing heterocycles for these applications. nih.gov
Algicidal Activity
While direct and extensive research specifically targeting the algicidal properties of this compound derivatives is not widely documented in publicly available literature, the demonstrated herbicidal activity of this class of compounds suggests a strong potential for algicidal applications. Herbicides and algaecides often share similar modes of action, as both target essential biological processes in photosynthetic organisms.
Thiatriazines have been identified as a novel class of herbicides. researchgate.net Their mechanism of action involves the potent inhibition of cellulose biosynthesis, a critical component of the plant cell wall. researchgate.net This disruption leads to the formation of non-crystalline β-1,4-glucan, a departure from the effects of previously known cellulose-inhibiting herbicides. researchgate.net Given that cellulose is also a component of the cell walls of some algae, it is plausible that this compound derivatives could exhibit algicidal effects through a similar mechanism.
A patent for this compound-1,1-dioxides explicitly claims their use for controlling undesirable plant growth, which could extend to algae in certain contexts. google.com The broad-spectrum activity against various plant species, coupled with the potential for developing crop selectivity through differential metabolism, further supports the possibility of designing selective algicides based on this scaffold. researchgate.net
Table 1: Herbicidal Activity of Selected this compound Derivatives
| Compound/Example | Application Rate | Target Species | Efficacy | Reference |
| Example 2 (from patent) | 0.02% in aqueous dispersion | Undesirable plant growth | Effective control | google.com |
| Representative Thiatriazine | Not specified | Various plant species | High herbicidal activity | researchgate.net |
This table illustrates the documented herbicidal use, suggesting potential for algicidal applications.
Further research is warranted to specifically evaluate the efficacy of this compound derivatives against various algal species, determine their modes of action, and assess their environmental impact for potential use in managing harmful algal blooms.
Advanced Materials and Chemical Scaffolds
The this compound core is an attractive building block for the creation of advanced materials and as a versatile scaffold for chemical exploration. Its adaptable structure allows for the introduction of various functional groups, enabling the design of materials with tailored properties and the generation of diverse chemical libraries.
Development of Tethered Materials
The synthesis of tethered materials involves the immobilization of functional molecules onto a solid support. While specific examples of this compound being used to create tethered materials are not extensively detailed in the literature, the principles of heterocyclic chemistry suggest its suitability for such applications. The presence of multiple nitrogen and sulfur atoms, along with the potential for various substituents on the ring, provides multiple points for attachment to solid supports like polymers, silica (B1680970) gels, or nanoparticles.
For instance, a this compound derivative bearing a reactive functional group, such as a propargyloxy group, could be tethered to an azide-functionalized surface via a "click" reaction. ontosight.ai This approach would allow for the creation of functionalized surfaces with the specific electronic or recognition properties of the thiatriazine moiety. Such materials could find applications in areas like catalysis, sensing, or as stationary phases in chromatography. The synthesis of fused ontosight.airesearchgate.netontosight.ainih.govthiatriazines also opens up possibilities for creating more rigid and potentially porous tethered frameworks. researchgate.net
Supramolecular Assembly and Crystal Engineering through Intermolecular Contacts
The arrangement of molecules in the solid state is dictated by intermolecular interactions, and the this compound scaffold offers a rich array of functionalities for directing supramolecular assembly. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while N-H groups, if present, can serve as hydrogen bond donors. These interactions, along with π-π stacking of the aromatic rings, can be exploited in crystal engineering to create predictable and well-defined solid-state architectures.
Utility as Novel Heterocyclic Scaffolds for Chemical Exploration
Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery, and the this compound ring system represents a valuable scaffold for chemical exploration. ontosight.ai Its unique arrangement of heteroatoms and its synthetic tractability make it an ideal starting point for generating libraries of diverse molecules.
The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple biological targets. While the full potential of the this compound scaffold is still being explored, related triazine structures have been used to create combinatorial libraries for drug discovery. researchgate.net The stepwise synthesis of triazine-based macrocycles demonstrates the feasibility of building complex molecular architectures from this core. researchgate.net
The synthesis of fused triazine derivatives and the development of multicomponent reactions involving related triazolo-thiadiazine scaffolds highlight the chemical space that can be accessed from these heterocyclic systems. nih.govnih.gov By systematically varying the substituents around the this compound core, chemists can generate libraries of compounds for screening against a wide range of biological and material science targets. The development of synthetic protocols for creating substituted 1,3,5-triazines from cyanuric chloride further illustrates the versatility of the triazine core in building molecular diversity. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
